molecular formula C16H17NO B14261557 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone CAS No. 224040-75-9

1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone

Katalognummer: B14261557
CAS-Nummer: 224040-75-9
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GAHGRBAEHPVBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone is an organic compound with the molecular formula C16H17NO It is known for its unique structure, which includes both a phenyl and a pyridyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone typically involves the reaction of 4-isopropylbenzaldehyde with 4-pyridylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Acetophenone: A simpler ketone with a phenyl group.

    4-Isopropylacetophenone: Similar structure but lacks the pyridyl group.

    4-Pyridylacetone: Contains the pyridyl group but lacks the isopropylphenyl group.

Uniqueness: 1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

224040-75-9

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

1-(4-propan-2-ylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C16H17NO/c1-12(2)14-3-5-15(6-4-14)16(18)11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3

InChI-Schlüssel

GAHGRBAEHPVBOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.